N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
2,5-dimethylpyrrole derivatives: Used in various chemical and biological applications.
Uniqueness
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H21N3O/c1-10-3-4-12(16(10)2)9-15-13(17)11-5-7-14-8-6-11/h3-4,11,14H,5-9H2,1-2H3,(H,15,17) |
InChI Key |
BHPKPPOCNZJNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
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